4-Hydroxy-3-methoxyphenylacetone
Overview
Description
4-Hydroxy-3-methoxyphenylacetone, also known as homovanillic acid, is a compound of interest due to its presence in the urine of patients with certain diseases. It is a metabolite that is often measured to assess the status of neurological conditions such as neuroblastoma, pheochromocytoma, and Parkinson's disease .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. One method for synthesizing 4-hydroxy-3-methoxyphenylacetonitrile, a related compound, involves multiple steps starting from vanillin. This process includes protection of the hydroxyl group, reduction, chloridization, and nitrilation, with the optimal conditions yielding high purity products . Another study improved the synthesis process of the same compound using KF/Al2O3 as a dehydrant, resulting in a simple and economical method . Additionally, 4-methoxyphenylacetic acid esters have been synthesized as potential inhibitors of soybean 15-lipoxygenase, with the design based on eugenol and esteragol structures .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of 4-hydroxy-3-methoxyphenylacetonitrile was confirmed by IR spectra, elemental analysis, and 1H NMR . In another study, the structure of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione was determined, showing intramolecular hydrogen bonding and additional O-H...O hydrogen bonds linking the molecules into chains .
Chemical Reactions Analysis
The chemical reactivity of methoxy groups has been studied, revealing that different methoxy groups can hydrolyze at different rates under acidic conditions. For example, the 4-OMe group in a related compound hydrolyzes very readily in aqueous H2SO4, while the 3-OMe group hydrolyzes more slowly, indicating a significant reactivity difference .
Physical and Chemical Properties Analysis
The physical and chemical properties of homovanillic acid and related compounds have been assessed through various assays. Liquid chromatography with electrochemical detection has been used to measure homovanillic acid in urine, providing a simple and direct method for quantification . The chromatographic conditions, such as column temperature, mobile phase composition, flow rate, and oxidation potential, have been optimized to achieve accurate measurements .
Scientific Research Applications
Neurological and Urinary Metabolite Analysis
4-Hydroxy-3-methoxyphenylacetone has been utilized in the study of neurological conditions. Swahn et al. (1976) developed a mass fragmentographic method for determining monoamine metabolites, including 4-hydroxy-3-methoxyphenylacetic acid, in human cerebrospinal fluid, urine, and rat brain tissue, indicating its use in neurological research (Swahn, Sandgärde, Wiesel, & Sedvall, 1976). Morrisey and Shihabi (1979) described an assay method for urinary 4-hydroxy-3-methoxyphenylacetic acid, linking its increase in patients with neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).
Microbial Applications and Chemical Synthesis
Nakamichi et al. (1990) explored the asymmetric amination of 4-methoxyphenylacetone and its related compounds using microorganisms, finding 4-methoxyamphetamine production, which could have implications in microbial and synthetic chemistry applications (Nakamichi, Shibatani, Yamamoto, & Sato, 1990).
Biochemical Analysis
Sharman (1963) developed a fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid in brain tissue, contributing to biochemical analysis and detection techniques (Sharman, 1963).
Medicinal Chemistry and Drug Development
Mahnashi et al. (2023) investigated 4-hydroxy-3-methoxyphenylacetone derived compounds as multi-target, anti-diabetic agents, demonstrating its potential in drug development and treatment of diabetes (Mahnashi, Alam, Huneif, Abdulwahab, Alzahrani, Alshaibari, Rashid, Sadiq, & Jan, 2023).
Biomaterials and Drug Delivery Systems
Research by Blanco et al. (2020) on PLA membranes loaded with DBA analogs, including 4-methoxyphenylacetone derivatives, highlights its use in the development of controlled drug release systems and tissue engineering (Blanco, Urdaneta, & Sabino, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCJQWZGDLHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075060 | |
Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxyphenylacetone | |
CAS RN |
2503-46-0 | |
Record name | Guaiacylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guaiacylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxy-3-methoxyphenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-METHOXYPHENYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0626DKI6FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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